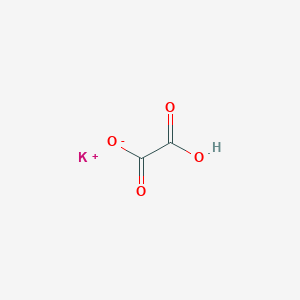
potassium;2-hydroxy-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-hydroxy-2-oxoacetate, also known as potassium hydrogenoxalate, is a salt with the chemical formula KHC₂O₄. It is derived from oxalic acid and is commonly found in various applications due to its unique chemical properties. This compound is known for its role in analytical chemistry, particularly in titration processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-hydroxy-2-oxoacetate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio. The reaction typically occurs in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
KOH+H2C2O4→KHC2O4+H2O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.
Reduction: It can be reduced to form potassium oxalate.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Potassium carbonate, carbon dioxide.
Reduction: Potassium oxalate.
Substitution: Various substituted oxalates depending on the reagent used.
Scientific Research Applications
Potassium;2-hydroxy-2-oxoacetate has several applications in scientific research:
Analytical Chemistry: Used as a primary standard in titration processes to standardize solutions of strong oxidizing agents.
Biology: Utilized in studies involving metabolic pathways of oxalate compounds.
Medicine: Investigated for its potential role in treating conditions related to oxalate metabolism.
Industry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of potassium;2-hydroxy-2-oxoacetate involves its ability to act as a proton donor or acceptor, depending on the reaction conditions. It can participate in acid-base reactions, where it either donates a proton to form oxalate or accepts a proton to form oxalic acid. This amphoteric behavior makes it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogenoxalate (NaHC₂O₄)
- Ammonium hydrogenoxalate (NH₄HC₂O₄)
- Rubidium hydrogenoxalate (RbHC₂O₄)
Uniqueness
Potassium;2-hydroxy-2-oxoacetate is unique due to its specific reactivity and solubility properties. Compared to sodium hydrogenoxalate, it has different solubility characteristics, making it suitable for specific applications where sodium salts may not be ideal. Its amphoteric nature also allows it to participate in a wider range of chemical reactions compared to other hydrogenoxalates.
Properties
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCDHVHZSGGJA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HKO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














